1-Phenylnon-7-yne-1,3-dione
Description
Properties
IUPAC Name |
1-phenylnon-7-yne-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-3-4-8-11-14(16)12-15(17)13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKBGNGLCGCHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579924 | |
| Record name | 1-Phenylnon-7-yne-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141726-24-1 | |
| Record name | 1-Phenylnon-7-yne-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylnon 7 Yne 1,3 Dione and Its Chemical Analogs
Approaches to the 1,3-Dicarbonyl Framework in 1-Phenylnon-7-yne-1,3-dione
The synthesis of the 1,3-diketone moiety is a cornerstone of organic chemistry, with several established and modern methods available for its construction.
Direct Acylation Reactions
Direct C-acylation of ketone enolates or their equivalents provides a straightforward route to the 1,3-dicarbonyl structure. This approach involves the reaction of a ketone, such as acetophenone (B1666503), with a suitable acylating agent. Modern variations of this method utilize "soft enolization" conditions, which avoid the pre-formation of a stoichiometric enolate, allowing the reaction to proceed in a direct fashion under milder conditions. organic-chemistry.orgorganic-chemistry.org
One effective strategy employs N-acylbenzotriazoles as acylating agents in the presence of a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) and a non-nucleophilic base such as N,N-diisopropylethylamine. organic-chemistry.orgnih.gov This method is known for its high efficiency and tolerance of various functional groups. organic-chemistry.org Another approach uses crude acid chlorides, which enhances cost-effectiveness by avoiding the need for purification of the acylating agent. organic-chemistry.org The reaction proceeds efficiently in the presence of MgBr₂·OEt₂ and a base. organic-chemistry.org Furthermore, carboxylic acids themselves can be used for the acylation of aromatic ketones when activated by a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org
| Acylating Agent | Ketone | Conditions | Yield (%) | Reference |
| N-Acylbenzotriazole | Acetophenone | MgBr₂·OEt₂, i-Pr₂NEt, CH₂Cl₂ | 80-95% | organic-chemistry.orgnih.gov |
| Acid Chloride (crude) | Propiophenone | MgBr₂·OEt₂, i-Pr₂NEt | 63-94% | organic-chemistry.org |
| Carboxylic Acid | 2-Acetylthiophene | TFAA, TfOH, CH₂Cl₂ | 58% | beilstein-journals.org |
Claisen-Type Condensation Strategies
The Claisen condensation is a classical and widely used method for synthesizing 1,3-diketones. nih.govbeilstein-journals.org This reaction involves the base-mediated condensation of a ketone with an ester. google.com To synthesize a structure like this compound, a mixed (or crossed) Claisen condensation would be employed. libretexts.org This could involve the reaction of acetophenone with an ester containing the non-7-yne chain, or conversely, an appropriate phenyl ester with a ketone bearing the alkyne moiety.
The choice of base is critical and includes alkali metal alkoxides (e.g., sodium ethoxide), sodium hydride, or potassium tert-butoxide. google.comresearchgate.nettandfonline.com The reaction is typically performed in an inert organic solvent. google.com To favor the desired product in a mixed condensation, one of the reactants is often chosen such that it cannot self-condense (i.e., it lacks α-hydrogens), or one reactant is used in excess. libretexts.org Due to the higher acidity of the α-hydrogens of a ketone compared to an ester, the ketone is preferentially deprotonated to form the enolate, which then acts as the nucleophile. libretexts.org
| Ketone | Ester | Base | Solvent | Product Example | Yield (%) | Reference |
| Acetophenone | Ethyl Acetate | Sodium Ethoxide | Ethanol | 1-Phenylbutane-1,3-dione | 55% | researchgate.net |
| Acetophenone | Ethyl Benzoate | Sodium Amide | Tetrahydrofuran | 1,3-Diphenyl-1,3-propanedione | High | prepchem.com |
| Pinacolone | Ethyl Pivalate | Potassium tert-butoxide | DMF | 2,2,6,6-Tetramethyl-3,5-heptanedione | 93% | tandfonline.com |
| Acetophenone | Methyl Benzoate | Calcium Oxide | Toluene | 1,3-Diphenyl-1,3-propanedione | High | google.com |
Gold(I)-Catalyzed Regioselective Hydration of Ynones for Diketone Formationnih.gov
A modern and highly efficient method for the formation of 1,3-diketones is the gold(I)-catalyzed hydration of ynones (alkynyl ketones). nih.govrsc.orgnih.gov This reaction offers a facile pathway to the dicarbonyl framework under mild conditions. The process involves the regioselective addition of water across the carbon-carbon triple bond of an ynone precursor.
The catalytic system typically consists of a gold(I) source, such as triphenylphosphinegold(I) chloride (PPh₃AuCl), and a silver salt co-catalyst, like silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), which acts as a halide scavenger to generate the active cationic gold species. rsc.orgresearchgate.net The reaction proceeds at room temperature, is compatible with a wide array of substrates, and can be scaled up to the gram scale, providing 1,3-diketones in high to quantitative yields. rsc.orgnih.gov This methodology is particularly relevant for the synthesis of this compound, as it would involve the hydration of the corresponding 1-phenylnon-1-yn-3-one precursor.
| Ynone Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| 1,3-Diphenylprop-2-yn-1-one | 2.5 mol% PPh₃AuCl, 3 mol% AgOTf | CH₂Cl₂/H₂O, Room Temp | 99% | rsc.org |
| 1-(p-Tolyl)prop-2-yn-1-one | 2.5 mol% PPh₃AuCl, 3 mol% AgOTf | CH₂Cl₂/H₂O, Room Temp | 98% | rsc.org |
| Dec-3-yn-2-one | 2.5 mol% PPh₃AuCl, 3 mol% AgOTf | CH₂Cl₂/H₂O, Room Temp | 96% | rsc.org |
| 1-(Thiophen-2-yl)prop-2-yn-1-one | 2.5 mol% PPh₃AuCl, 3 mol% AgOTf | CH₂Cl₂/H₂O, Room Temp | 99% | rsc.org |
Strategies for the Introduction and Transformation of the Alkyne Moiety
The incorporation of the alkyne functional group is a critical aspect of the synthesis of this compound. This can be achieved either by building the molecule from an alkyne-containing starting material or by generating the alkyne through a fragmentation process.
Coupling Reactions for Terminal Alkyne Incorporation
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are frequently used to introduce terminal alkyne groups into molecular frameworks. organic-chemistry.org These reactions are often employed to synthesize the necessary precursors for the methods described in section 2.1. For instance, the ynone starting material required for gold-catalyzed hydration (2.1.3) is commonly prepared via the Sonogashira coupling of a terminal alkyne with an acyl chloride. nih.gov This palladium/copper-catalyzed reaction provides a direct route to alkynyl ketones. Other coupling strategies can also be envisioned to construct the carbon skeleton before the formation of the dicarbonyl moiety. The de novo biosynthesis of polyketides tagged with terminal alkynes has also been an area of research, demonstrating nature's approach to incorporating this functional group. nih.govescholarship.org
Tandem Nucleophilic Addition/C-C Bond Cleaving Fragmentation Processesorganic-chemistry.org
An elegant and less conventional strategy for generating an alkyne moiety involves the fragmentation of a cyclic precursor. nih.govresearchgate.net One such method is the tandem nucleophilic addition/C-C bond cleaving fragmentation of cyclic vinylogous acyl triflates. nih.gov In this process, a nucleophile adds to the carbonyl group of the cyclic starting material, forming a tetrahedral intermediate. This intermediate then undergoes a Grob-type fragmentation, which involves the cleavage of a carbon-carbon bond within the ring structure to yield an acyclic product containing an alkyne. nih.gov
The versatility of this reaction is demonstrated by the wide array of nucleophiles that can be employed, including organolithium reagents, Grignard reagents, lithium enolates, and hydride reagents. nih.gov The choice of nucleophile dictates the final functionality of the acyclic acetylenic product, which can range from ketones to 1,3-diketones and alcohols. nih.gov This methodology provides a unique pathway to complex alkyne-containing molecules from readily available cyclic systems.
| Cyclic Precursor | Nucleophile | Resulting Acyclic Product Type | Reference |
| Cyclic Vinylogous Acyl Triflate | Organolithium Reagent | Acetylenic Ketone | nih.gov |
| Cyclic Vinylogous Acyl Triflate | Lithium Enolate | Acetylenic 1,3-Diketone | nih.gov |
| Cyclic Vinylogous Acyl Triflate | Hydride Reagent (e.g., LiAlH₄) | Acetylenic Alcohol | nih.gov |
| Cyclic Vinylogous Acyl Triflate | Lithium Amide | Acetylenic Amide | nih.gov |
Regioselective Cyclization Reactions (e.g., Exo-cyclization, Endo-cyclization)
The presence of both an alkyne and a 1,3-dione functionality within a single molecule, such as in this compound, offers a versatile platform for intramolecular cyclization reactions. These reactions can proceed through different regioselective pathways, primarily classified as exo- or endo-cyclizations, leading to the formation of diverse carbocyclic and heterocyclic systems. The regioselectivity is often dictated by the reaction conditions, the nature of the catalyst, and the substitution pattern of the substrate.
In the context of alkynyl 1,3-diones, an exo-cyclization involves the nucleophilic attack of the enol or enolate of the dione (B5365651) moiety onto the alkyne, where the attacking atom forms a bond with the alkyne carbon atom that is closer to the dione. An endo-cyclization occurs when the attack is on the terminal alkyne carbon.
Rhodium(I)-catalyzed reactions have been described for the enantioselective synthesis of functionalized polycarbocycles from alkynyl 1,3-diketones. rsc.org These desymmetrizing domino addition–cyclization reactions utilize arylboronic acids and proceed via an alkenyl-to-aryl 1,4-Rh(I) migration, which allows the arylboronic acid to act as a 1,2-dimetalloarene surrogate. rsc.org This methodology provides a pathway to complex cyclic structures from precursors analogous to this compound.
Another powerful strategy is the copper(I)-catalyzed borylative cyclization of 1,3-enyne-tethered cyclic-1,3-diones. rsc.org This asymmetric desymmetrization reaction can produce highly functionalized chiral bicyclic organoboron compounds with four contiguous stereocenters. rsc.org The stereochemistry of the starting enyne substrate significantly influences the reaction rate, with (Z)-isomers reacting much faster than (E)-isomers due to minimized steric interactions during the crucial C–C bond formation step. rsc.org
The table below summarizes key research findings in the regioselective cyclization of alkynyl dione systems.
| Catalyst/Reagent System | Substrate Type | Cyclization Mode | Key Feature | Resulting Structure |
| Rhodium(I) / Chiral Ligand | Alkynyl 1,3-diketones | Domino Addition-Cyclization | Enantioselective arylative cyclization via 1,4-Rh(I) migration rsc.org | Densely functionalized polycarbocycles rsc.org |
| Copper(I) / BPE-Ligand | (Z)-1,3-Enyne-tethered cyclic-1,3-diones | Borylative Annulation | Stereospecific, high enantioselectivity (>99% ee) rsc.org | Chiral octahydropentalenes rsc.org |
| Brønsted Base | Alkynyl α-diketones and α-cyanoketones | Annulation | Regioselectivity-switchable annulations researchgate.net | Dihydrofurofuran and furan (B31954) derivatives researchgate.net |
Multicomponent Reactions (MCRs) Towards this compound Scaffolds (General for diones)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. rsc.orgnih.gov For the synthesis of scaffolds related to this compound, MCRs involving a 1,3-dione component are particularly valuable for rapidly generating molecular diversity and complexity. nih.govmdpi.comresearchgate.net
The 1,3-dione moiety is a versatile building block in MCRs due to its reactive methylene (B1212753) group and the presence of two electrophilic carbonyl carbons. researchgate.net A common strategy involves the combination of a 1,3-dione (such as indane-1,3-dione, a cyclic analog), an aldehyde, and a nitrogen-containing nucleophile. mdpi.comresearchgate.net These reactions often proceed through a sequence of condensations and cyclizations, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com
For instance, a highly efficient, green approach for synthesizing various heterocyclic scaffolds involves a one-pot, three-component reaction between ninhydrin (B49086) (a hydrated indane-1,3-dione), malononitrile, and various diamines in water. rsc.org This method proceeds at room temperature without a catalyst, offering high yields, short reaction times, and a simple workup, highlighting the advantages of MCRs. rsc.org Such strategies can be adapted to generate a vast library of molecules by systematically varying the reactants, which is a powerful tool in drug discovery and materials science. nih.govmdpi.com
The following interactive table illustrates examples of multicomponent reactions involving 1,3-dione scaffolds.
| 1,3-Dione Component | Other Reactants | Reaction Type | Key Advantages | Resulting Scaffold |
| Indane-1,3-dione | Aromatic aldehydes, Malononitrile | Knoevenagel/Michael Addition | High efficiency, generation of molecular complexity mdpi.comresearchgate.net | Indeno-fused heterocycles |
| Ninhydrin | Malononitrile, Diamines | One-pot three-component | Green solvent (water), catalyst-free, high yields (73–98%) rsc.org | Imidazolidin-2-ylidene-indenedione, Pyrimidine-2-ylidene-indenedione rsc.org |
| Indane-1,3-dione | Salicylaldehyde, Malononitrile | One-pot procedure | Straightforward synthesis of complex ring systems | Indeno[2′,1′:5,6]pyrano[3,4-c]chromene derivatives nih.gov |
These MCR strategies, while often demonstrated with cyclic diones like indane-1,3-dione, establish a versatile blueprint for the construction of complex molecules from acyclic precursors like this compound, enabling the synthesis of a wide array of novel chemical entities.
Chemical Reactivity and Advanced Transformations of 1 Phenylnon 7 Yne 1,3 Dione
Reactivity of the 1,3-Diketone System
The 1,3-dicarbonyl moiety is a highly versatile functional group known for its unique reactivity, which stems from the electronic interaction between the two carbonyl groups. tcichemicals.com This interaction results in an acidic central methylene (B1212753) group and the ability to exist in equilibrium with its enol tautomer.
Like other 1,3-dicarbonyl compounds, 1-Phenylnon-7-yne-1,3-dione exists as a dynamic equilibrium between its keto and enol forms. fiveable.me This phenomenon, known as keto-enol tautomerism, is crucial to the compound's reactivity. fiveable.me The presence of two carbonyl groups significantly acidifies the protons on the intervening methylene carbon (the α-carbon).
The equilibrium can feature two primary enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. libretexts.org In the case of this compound, the enol tautomer where the double bond is conjugated with the phenyl ring is expected to be particularly stable due to extended π-conjugation. stackexchange.com This tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net The enol form is a key intermediate, acting as a nucleophile in many of the reactions characteristic of 1,3-dicarbonyls. tcichemicals.com
| Tautomer | Key Structural Features | Factors Favoring Formation |
| Diketo Form | Contains two separate carbonyl (C=O) groups. | Favored in polar solvents. |
| Enol Form 1 | Enolization towards the phenyl group. C=C bond is conjugated with the phenyl ring and the remaining carbonyl group. | Extended conjugation provides significant stabilization. Intramolecular hydrogen bonding. |
| Enol Form 2 | Enolization towards the alkyl chain. | Less favored due to lack of extended conjugation compared to Enol Form 1. Intramolecular hydrogen bonding. |
The dual functionality of the 1,3-diketone system allows it to act as both a nucleophile and an electrophile. fiveable.me
Nucleophilic Character: The protons of the methylene group situated between the two carbonyls are significantly acidic (pKa ≈ 9 in water), allowing for easy deprotonation by a base to form a stabilized enolate anion. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations at the central carbon.
Electrophilic Character: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. tcichemicals.com This allows for reactions such as additions, reductions, and condensations directly at the carbonyl groups. The reactivity of the two carbonyls can differ; the carbonyl adjacent to the phenyl group is part of a benzoyl system, while the other is an alkyl ketone, leading to potential for regioselective reactions.
The Knoevenagel condensation is a classic reaction in organic chemistry involving the reaction of an active methylene compound, such as a 1,3-diketone, with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). wikipedia.orgtandfonline.com The reaction proceeds via a nucleophilic addition of the enolate of the 1,3-dione to the carbonyl of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
For this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:
Deprotonation of the active methylene group to form the nucleophilic enolate.
Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
Protonation to form an aldol-type intermediate.
Elimination of a water molecule to form the final condensed product.
This reaction is a powerful tool for C-C bond formation and can be used to synthesize more complex, highly functionalized molecules. organic-chemistry.org
The 1,3-dicarbonyl moiety is a cornerstone in the synthesis of a wide variety of heterocyclic compounds. By reacting with binucleophilic reagents, the 1,3-diketone can act as a three-carbon building block for the formation of five- or six-membered rings. nih.govresearchgate.net
Pyrazoles: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives leads to the formation of pyrazoles. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The reaction is a classic example known as the Knorr pyrazole (B372694) synthesis and proceeds via condensation of the hydrazine with both carbonyl groups, followed by cyclization and dehydration. beilstein-journals.org
Pyrimidines: Condensation with urea, thiourea, or amidines provides access to pyrimidine (B1678525) derivatives. nih.govbu.edu.egorganic-chemistry.org These reactions involve the formation of two new C-N bonds as the N-C-N unit of the binucleophile reacts with the O=C-C-C=O unit of the diketone. nih.gov
Isoxazoles: Treatment with hydroxylamine (B1172632) (H₂N-OH) yields isoxazoles. youtube.com The reaction mechanism involves initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.comnih.govorganic-chemistry.org
| Heterocycle | Binucleophilic Reagent | Resulting Ring System |
| Pyrazole | Hydrazine (H₂N-NH₂) | 5-membered ring with two adjacent nitrogen atoms. |
| Pyrimidine | Urea (H₂NCONH₂) or Amidines | 6-membered ring with two nitrogen atoms at positions 1 and 3. |
| Isoxazole | Hydroxylamine (H₂N-OH) | 5-membered ring with adjacent nitrogen and oxygen atoms. |
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group (C≡C-H) is another key reactive site in this compound. Its reactivity is dominated by the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions.
The proton on the terminal sp-hybridized carbon is weakly acidic (pKa ≈ 25), much more so than protons on sp² or sp³ carbons. chemistrysteps.comucalgary.ca This allows for its removal by a strong base, such as sodium amide (NaNH₂) or organolithium reagents, to generate a potent nucleophile known as an acetylide anion. ucalgary.cajove.com
Alkylation: The resulting acetylide anion is an excellent nucleophile and can participate in nucleophilic substitution reactions (SN2) with primary alkyl halides. chemistrysteps.comjove.comyoutube.com This reaction forms a new carbon-carbon bond, effectively extending the carbon chain at the alkyne terminus. jove.com The reaction is most efficient with methyl and primary halides; secondary and tertiary halides tend to undergo elimination (E2) instead. chemistrysteps.comjove.com
Arylation: The formation of a C(sp)-C(sp²) bond, or arylation of the terminal alkyne, is most famously achieved through the Sonogashira coupling reaction. gold-chemistry.orglibretexts.org This palladium- and copper-cocatalyzed cross-coupling reaction joins the terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful method for synthesizing complex conjugated systems. nih.gov While traditional methods require anhydrous and anaerobic conditions, newer procedures have been developed that are more robust. organic-chemistry.org
| Reaction Type | Reagents | Key Features |
| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Primary Alkyl Halide (R-X) | Forms a new C(sp)-C(sp³) bond. Proceeds via an SN2 mechanism. Extends the carbon chain. |
| Arylation (Sonogashira Coupling) | Aryl/Vinyl Halide (Ar-X), Pd catalyst, Cu(I) cocatalyst, Amine base | Forms a new C(sp)-C(sp²) bond. Creates conjugated arylalkyne systems. Tolerates a wide variety of functional groups. |
Click Chemistry and Other Cycloaddition Reactions
The terminal alkyne functionality in this compound serves as a versatile handle for a variety of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.org This reaction facilitates the covalent linking of the diketone scaffold to other molecules appended with an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov
Beyond the well-known CuAAC, the terminal alkyne can also participate in other 1,3-dipolar cycloadditions. For instance, reaction with nitrile oxides, often generated in situ, can yield isoxazole derivatives. nih.govresearchgate.net These cycloaddition strategies open avenues for the synthesis of complex heterocyclic structures tethered to the phenyl dione (B5365651) moiety. The choice of dipole and reaction conditions allows for the selective formation of different five-membered heterocyclic rings, significantly expanding the molecular diversity accessible from this building block. organic-chemistry.orgwikipedia.org
Table 1: Representative Cycloaddition Reactions of this compound
| Reaction Type | Dipole | Catalyst/Conditions | Product |
| CuAAC (Click Chemistry) | Benzyl Azide | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O) | 1-Phenyl-9-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)nonane-1,3-dione |
| Nitrile Oxide Cycloaddition | Benzonitrile Oxide | Base (e.g., Et₃N), Solvent (e.g., Toluene), Heat | 1-Phenyl-9-(3-phenylisoxazol-5-yl)nonane-1,3-dione |
| Diels-Alder ([4+2] Cycloaddition) | 1,3-Butadiene | High Temperature | 1-Phenyl-8-(cyclohex-3-en-1-yl)oct-6-yne-1,3-dione |
Note: The above table presents plausible reaction outcomes based on established reactivity patterns of terminal alkynes. Specific experimental conditions may require optimization.
Catalytic Hydration and Hydroamination of the Alkyne
The terminal alkyne of this compound can be selectively transformed into a ketone through catalytic hydration. This reaction typically follows Markovnikov's rule, where the addition of water across the triple bond results in the formation of a methyl ketone. Gold catalysts, in particular neutral gold(I) complexes, are highly effective for this transformation, offering excellent regioselectivity and high yields under mild, acid-free conditions. organic-chemistry.orgacs.org This conversion of the alkyne to a ketone introduces a new carbonyl group, providing an additional site for subsequent chemical modifications. Other transition metals can also catalyze this transformation, with the choice of catalyst influencing the reaction conditions and functional group tolerance. researchgate.netresearchgate.net
Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, represents another powerful tool for functionalizing the alkyne moiety. This reaction can be catalyzed by various transition metals and can lead to the formation of enamines or imines, which can be further reduced to amines. The regioselectivity of the hydroamination can be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of either the Markovnikov or anti-Markovnikov addition products. This transformation provides a direct route to incorporate nitrogen-containing functionalities into the molecular structure.
Table 2: Catalytic Transformations of the Alkyne Moiety
| Transformation | Reagent | Catalyst | Expected Product |
| Hydration | H₂O | [(IPr)AuCl] | 1-Phenyl-9-oxononane-1,3-dione |
| Hydroamination | Aniline | PdCl₂(PPh₃)₂ | N-(1-(7-oxo-7-phenylheptyl)prop-1-en-2-yl)aniline |
Note: The products listed are based on typical regioselectivity observed in the literature for terminal alkynes.
Chemoselective Transformations Exploiting Differential Reactivity
A key feature of this compound is the presence of two distinct reactive functionalities: the terminal alkyne and the 1,3-dicarbonyl unit. This structural arrangement allows for chemoselective transformations, where one functional group can be reacted while the other remains intact. This orthogonal reactivity is highly valuable in multi-step syntheses, enabling the stepwise construction of complex molecular architectures.
The terminal alkyne can undergo a variety of reactions that are typically unreactive towards the 1,3-dione. These include metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, which allows for the introduction of aryl or vinyl substituents. Additionally, the cycloaddition reactions discussed previously are highly specific to the alkyne.
Conversely, the 1,3-dione moiety possesses an acidic methylene proton, which can be selectively deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as alkylations and acylations, without affecting the alkyne. The carbonyl groups of the dione can also undergo condensation reactions, for example, with hydrazines to form pyrazoles, or with other bifunctional reagents to construct various heterocyclic systems.
The ability to selectively address either the alkyne or the dione functionality provides a powerful strategy for the divergent synthesis of a library of compounds from a single, versatile starting material.
Table 3: Examples of Chemoselective Reactions
| Target Functionality | Reaction Type | Reagents | Product of Selective Reaction |
| Terminal Alkyne | Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 1,9-Diphenylnon-7-yne-1,3-dione |
| 1,3-Dione (Methylene Carbon) | Alkylation | NaH, Iodomethane | 2-Methyl-1-phenylnon-7-yne-1,3-dione |
| 1,3-Dione (Carbonyl Groups) | Heterocycle Formation | Hydrazine Hydrate | 3-(Hept-5-yn-1-yl)-5-phenyl-1H-pyrazole |
Coordination Chemistry and Catalytic Utility of 1 Phenylnon 7 Yne 1,3 Dione Derivatives
Design and Synthesis of 1-Phenylnon-7-yne-1,3-dione as a Ligand
The synthesis of 1,3-diketones is a foundational process in organic chemistry, with the Claisen condensation being the most classical method. This reaction typically involves the condensation between a ketone and an ester in the presence of a base to form the β-diketone structure. For this compound, the synthesis would logically start from precursors like phenylacetylene (B144264) and a suitable diketone precursor. The process requires an inert atmosphere to prevent the oxidation of the alkyne moiety and is followed by purification steps such as column chromatography to achieve high purity. The structure is then confirmed using spectroscopic methods like ¹H-NMR and IR spectroscopy.
The presence of two electron-withdrawing carbonyl groups makes the intervening methylene (B1212753) protons acidic, facilitating the formation of a stable enolate ion. This enolate is a powerful nucleophile and is key to the compound's role as a chelating ligand for metal ions.
| Synthesis Parameter | Description |
| Primary Method | Claisen Condensation (or related variations) |
| Typical Starting Materials | A suitable ketone and an ester, such as a derivative of phenylacetylene. |
| Key Reaction Conditions | Use of a base to facilitate condensation; inert atmosphere (N₂/Ar) to protect the alkyne group. |
| Purification Technique | Column chromatography followed by recrystallization. |
| Structural Validation | ¹H-NMR and IR Spectroscopy. |
The 1,3-dione functional group of this compound enables it to act as a bidentate chelating ligand. purdue.edulibretexts.org A bidentate ligand binds to a central metal ion through two donor atoms simultaneously, forming a stable ring structure known as a chelate. purdue.edulibretexts.org In the case of 1,3-diones, the deprotonated enolate form coordinates to a transition metal through its two oxygen atoms. nih.gov This "claw-like" grip results in a significantly more stable metal complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.orglibretexts.org
This chelation typically results in the formation of a six-membered ring, which is thermodynamically favorable. When three such bidentate ligands coordinate to a single metal ion, they form a neutral and stable octahedral coordination polyhedron, represented as {MO₆}. nih.gov The ability to form such stable complexes is a cornerstone of their utility in various chemical applications. nih.gov
When this compound chelates to a transition metal ion, its donor oxygen atoms create an electrostatic field that interacts with the metal's d-orbitals. According to Ligand Field Theory (LFT), this interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. wikipedia.org The energy separation between these levels is denoted as Δ (the ligand field splitting parameter).
Applications in Homogeneous Catalysis
The stable yet electronically tunable nature of metal complexes derived from β-diketonate ligands makes them valuable in homogeneous catalysis. The ligand plays a crucial role in modifying the reactivity and selectivity of the metal center, enabling a wide array of chemical transformations. nih.gov
Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. This is often achieved using a chiral catalyst, which is typically a metal complex bearing a chiral ligand. nih.govnih.gov Although this compound is itself achiral, it can be modified to incorporate chiral centers. A chiral version of this ligand would create a chiral environment around the coordinated metal ion.
This chiral pocket forces the reactants to approach the metal center in a specific orientation, thereby favoring the formation of one enantiomeric product over the other. nih.govsigmaaldrich.com The effectiveness of the enantiocontrol depends on the steric and electronic properties of the ligand, which dictate the precise geometry of the catalytic intermediate. nih.gov Chiral ligands are fundamental to many important reactions, including asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. wikipedia.orgnih.gov These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov
| Catalytic Cycle Step | Role of Ligand |
| Oxidative Addition | Stabilizes the resulting Pd(II) complex and influences reaction rate. nih.gov |
| Transmetalation | Affects the ease of exchange between the organic group from the organometallic reagent and the halide on the palladium center. wikipedia.org |
| Reductive Elimination | The steric bulk and electronic nature of the ligand facilitate the final bond-forming step and regeneration of the Pd(0) catalyst. wikipedia.orgnih.gov |
Hydrogenation and transfer hydrogenation are fundamental catalytic reactions for the reduction of unsaturated functional groups like ketones, imines, and alkenes. nih.govmit.edu Transfer hydrogenation, in particular, uses organic molecules like isopropanol (B130326) or formic acid as a source of hydrogen, avoiding the need for high-pressure H₂ gas. nih.govresearchgate.net
In these reactions, transition metal complexes, often based on ruthenium, rhodium, or iridium, act as the catalyst. nih.gov The ligands coordinated to the metal are essential for tuning both the activity and the selectivity of the catalyst. nih.gov For instance, in the reduction of an α,β-unsaturated ketone, the ligand can influence whether the C=C double bond or the C=O carbonyl group is selectively hydrogenated. nih.gov By modifying the ligand framework, it is possible to enhance catalyst efficiency, improve selectivity for the desired product, and prevent over-reduction or other side reactions. nih.gov
Participation in Photocatalytic Systems (General)
The integration of this compound derivatives into photocatalytic systems is an area of considerable theoretical interest, primarily owing to the dual functionality of the molecule. The β-diketone moiety can act as a versatile ligand for various metal centers, which are often the core of photocatalysts.
The β-diketone portion of the molecule, in its enolate form, is an excellent chelating agent for a wide range of transition metals. These metal complexes can exhibit favorable photophysical properties, such as efficient light absorption and long-lived excited states, which are crucial for photocatalytic activity. The specific metal coordinated to the 1-phenyl-1,3-dione fragment would largely determine the photocatalytic properties of the resulting complex. For instance, coordination with metals like ruthenium or iridium could yield complexes with potent photo-redox capabilities.
Furthermore, the terminal alkyne group can participate in a variety of photocatalyzed reactions. It can act as an acceptor for photogenerated radicals or undergo cycloaddition reactions under photochemical conditions. The presence of both the ligand scaffold and a reactive alkyne within the same molecule opens up possibilities for intramolecular photocatalytic transformations, potentially leading to the synthesis of complex cyclic structures.
Table 1: Potential Photocatalytic Applications of this compound Metal Complexes
| Photocatalytic Reaction Type | Role of this compound Derivative | Potential Metal Center | Hypothetical Product Class |
| Photo-redox Catalysis | Ligand for sensitizer (B1316253) complex | Ruthenium (Ru), Iridium (Ir) | Functionalized organic molecules |
| Light-induced Cycloadditions | Substrate with a reactive alkyne | Copper (Cu), Gold (Au) | Heterocyclic compounds |
| Intramolecular Photocyclization | Bifunctional molecule with ligand and reactive site | Rhodium (Rh), Palladium (Pd) | Complex polycyclic systems |
Note: This table is illustrative and based on the general principles of photocatalysis involving β-diketones and alkynes, as specific experimental data for this compound is not currently available in the reviewed literature.
Exploration in Organocatalysis (General)
In the field of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of this compound present several intriguing possibilities. The acidic nature of the methylene group flanked by the two carbonyls in the β-diketone moiety is a key feature.
Deprotonation of this site generates a stabilized enolate, which is a potent nucleophile. This nucleophilic character can be harnessed in various organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The phenyl group on the dione (B5365651) fragment can influence the stereochemical outcome of these reactions, potentially enabling enantioselective catalysis if a chiral environment is introduced.
Moreover, the terminal alkyne can be activated by organocatalysts. For example, the formation of a metal acetylide in situ with a catalytic amount of a metal salt and a chiral ligand could allow for asymmetric additions to electrophiles. Alternatively, the alkyne itself can act as an electrophile after activation by a Lewis base organocatalyst.
The bifunctional nature of this compound could also be exploited in cascade reactions, where both the diketone and the alkyne functionalities participate in a sequential manner, catalyzed by a single organocatalyst. This could provide a highly efficient route to complex molecular architectures from a relatively simple starting material.
Table 2: Potential Organocatalytic Transformations Involving this compound Derivatives
| Organocatalytic Reaction | Role of this compound | Type of Organocatalyst | Potential Product |
| Michael Addition | Nucleophile (as enolate) | Chiral amine, Squaramide | γ-Functionalized dicarbonyl compound |
| Aldol Reaction | Nucleophile (as enolate) | Proline and its derivatives | β-Hydroxy dicarbonyl compound |
| Mannich Reaction | Nucleophile (as enolate) | Chiral diamine, Phosphoric acid | β-Amino dicarbonyl compound |
| Alkyne Functionalization | Nucleophile/Electrophile | Chiral Lewis base, Metal acetylide | Chiral propargylamines, Functionalized alkynes |
Note: This table is illustrative and based on established organocatalytic methodologies for β-diketones and alkynes. Specific experimental validation for this compound is pending in the scientific literature.
Derivatization and Scaffold Elaboration of 1 Phenylnon 7 Yne 1,3 Dione
Modifications on the Phenyl Ring
Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (EAS) provides a direct method for introducing a variety of functional groups onto the phenyl ring. The 1,3-dione moiety, specifically the acyl group attached to the ring, acts as an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. Common EAS reactions require forcing conditions to overcome this deactivation.
Key electrophilic aromatic substitution reactions applicable to this scaffold include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the meta position. The nitronium ion (NO₂⁺) is the active electrophile.
Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This reaction generates a more potent electrophile capable of substituting the deactivated ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H) on the ring.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl₃. Due to the existing deactivation of the ring, this reaction can be challenging.
| Reaction | Reagents | Electrophile | Typical Product (Substituent at meta-position) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(3-Nitrophenyl)non-7-yne-1,3-dione |
| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion, complexed) | 1-(3-Bromophenyl)non-7-yne-1,3-dione |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(Non-7-yne-1,3-dionyl)benzenesulfonic acid |
Metal-Catalyzed Cross-Coupling at the Phenyl Ring
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods on the phenyl ring of 1-Phenylnon-7-yne-1,3-dione, the ring must first be functionalized with a suitable group, typically a halide (e.g., Br or I) or a triflate. This "handle" can be installed via electrophilic halogenation as described previously. Once the halo-derivative is obtained, it can undergo various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming new aryl-aryl or aryl-alkyl bonds. For example, 1-(3-bromophenyl)non-7-yne-1,3-dione could be coupled with phenylboronic acid to yield 1-([1,1'-biphenyl]-3-yl)non-7-yne-1,3-dione.
Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would introduce an additional alkyne functionality onto the phenyl ring.
| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1-(3-Bromophenyl)non-7-yne-1,3-dione | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(3-R-phenyl)non-7-yne-1,3-dione |
| Sonogashira Coupling | 1-(3-Iodophenyl)non-7-yne-1,3-dione | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(3-(R-ethynyl)phenyl)non-7-yne-1,3-dione |
Functionalization of the Alkyne Chain
The terminal alkyne in the C9 chain is a highly versatile functional group, amenable to a wide range of transformations for introducing new atoms or extending the carbon framework.
Introduction of Heteroatoms along the Chain
Heteroatoms such as oxygen and sulfur can be readily incorporated at the alkyne position, transforming the nature of the side chain.
Hydration: The addition of water across the triple bond can be catalyzed by mercury(II) salts in aqueous acid (Markovnikov addition) to yield a methyl ketone. This would convert the terminal alkyne into a carbonyl group, resulting in the formation of 1-phenylnonane-1,3,8-trione. Alternatively, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde.
Thiol-yne Reaction: The radical or base-catalyzed addition of a thiol (R-SH) across the alkyne, often referred to as a "click" reaction, produces a vinyl sulfide. This reaction is highly efficient and proceeds with anti-Markovnikov regioselectivity. Depending on the conditions, a second addition can occur to yield a dithioacetal.
Chain Extension and Shortening Strategies
The length of the alkyne-containing side chain can be precisely adjusted through established synthetic protocols.
Chain Extension (Sonogashira Coupling): As a terminal alkyne, the C-H bond is weakly acidic and can be deprotonated to form a metal acetylide. This nucleophile is central to the Sonogashira coupling reaction, where it couples with an aryl or vinyl halide in the presence of palladium and copper catalysts. This reaction effectively extends the carbon chain by attaching the aryl or vinyl group to the terminus of the alkyne.
Chain Shortening (Oxidative Cleavage): The carbon-carbon triple bond can be cleaved under strong oxidizing conditions. Reaction with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will break the triple bond, typically yielding carboxylic acids. In the case of this compound, oxidative cleavage would break the chain at the C7-C8 position, yielding a carboxylic acid derivative (e.g., 6-(benzoylacetyl)hexanoic acid) and carbon dioxide from the terminal alkyne carbon.
Synthesis of Fused and Spiro Ring Systems Derived from this compound
The 1,3-dicarbonyl moiety is a classic building block in heterocyclic chemistry, capable of reacting with various binucleophiles to form a wide range of fused ring systems. The acidic methylene (B1212753) proton between the two carbonyls facilitates the formation of a stable enolate, which is a potent nucleophile.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylnon 7 Yne 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis for Structural Assignment
The ¹H NMR spectrum of 1-Phenylnon-7-yne-1,3-dione is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. Due to keto-enol tautomerism inherent in β-diketones, the spectrum would likely show signals for both the diketo and enol forms, with the enol form often predominating in non-polar solvents. researchgate.net
In the enol tautomer, a characteristic downfield singlet for the enolic proton would be expected in the range of δ 15.0-17.0 ppm. The vinyl proton of the enol form would likely appear as a singlet around δ 6.0-6.5 ppm. The protons of the phenyl group would typically resonate in the aromatic region, between δ 7.4 and 8.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the alkyne would show characteristic multiplets. The terminal methyl group of the alkyne would appear as a triplet.
For the diketo tautomer, the methylene protons situated between the two carbonyl groups would produce a singlet around δ 3.5-4.5 ppm. The remaining aliphatic protons would show complex multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Form)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Enolic OH | 15.0 - 17.0 | br s |
| Phenyl-H | 7.4 - 8.0 | m |
| Vinylic-H | 6.0 - 6.5 | s |
| -CH₂- (adjacent to CO) | 2.4 - 2.8 | t |
| -CH₂- | 1.6 - 1.9 | m |
| -CH₂-C≡ | 2.1 - 2.4 | m |
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected.
The carbonyl carbons of the diketone functionality are typically observed in the downfield region of the spectrum, around δ 180-200 ppm. The carbons of the phenyl group would appear in the range of δ 127-135 ppm. The sp-hybridized carbons of the alkyne would produce signals around δ 70-90 ppm. The remaining aliphatic carbons would resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 180 - 200 |
| Phenyl C | 127 - 135 |
| Enolic C=C | 95 - 105 |
| Alkyne C | 70 - 90 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, helping to trace the connectivity of the aliphatic chain. For instance, the methylene protons adjacent to the carbonyl would show a correlation with the neighboring methylene group.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the enolic proton would show a correlation to the carbonyl carbons and the vinylic carbon, confirming the enol structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₅H₁₆O₂. nih.gov The calculated exact mass would be 228.11503 Da. nih.gov HRMS analysis would be expected to show a molecular ion peak ([M]+ or [M+H]+) that corresponds to this exact mass, confirming the elemental composition. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The presence of the β-diketone in its enol form would be indicated by a broad absorption band in the region of 2500-3200 cm⁻¹ due to the O-H stretching of the intramolecularly hydrogen-bonded enol. The C=O stretching vibration would appear as a strong band around 1600-1640 cm⁻¹. The C=C stretching of the enol would be observed near 1580 cm⁻¹.
The terminal alkyne would give rise to a sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a medium intensity band in the region of 2100-2140 cm⁻¹ for the C≡C triple bond stretch. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring would be seen in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Enolic O-H | 2500 - 3200 (broad) |
| Aromatic C-H | > 3000 |
| Alkyne ≡C-H | ~3300 (sharp, weak) |
| C=O (conjugated) | 1600 - 1640 |
| C=C (aromatic) | 1450 - 1600 |
| C=C (enol) | ~1580 |
Computational Chemistry and Theoretical Investigations of 1 Phenylnon 7 Yne 1,3 Dione
Electronic Structure Calculations for Ground State Properties and Reactivity Prediction
Currently, there are no published studies detailing electronic structure calculations, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, specifically for 1-Phenylnon-7-yne-1,3-dione. Such calculations would be instrumental in determining its ground state properties, including molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Without dedicated research, data tables summarizing these electronic parameters cannot be generated.
Reaction Mechanism Elucidation Through Transition State Modeling
The elucidation of reaction mechanisms involving this compound through transition state modeling remains an open area for investigation. Computational techniques are frequently used to map the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. However, no specific studies have been found that apply these methods to reactions involving this particular compound. Consequently, a data table of activation energies for proposed reaction pathways is not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide valuable insights into the conformational landscape and flexibility of molecules. For this compound, which possesses a flexible nonane (B91170) chain, MD simulations could reveal the dominant conformers in different environments and the energetic barriers between them. The absence of such simulation data in the scientific literature means that a detailed conformational analysis and a corresponding data table of conformer populations and relative energies cannot be provided.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are employed to build mathematical models that correlate a compound's structural features with its chemical reactivity. These models are valuable for predicting the reactivity of new, related compounds. A thorough search did not yield any QSRR studies in which this compound was included as part of the training or test set. Therefore, a discussion of relevant molecular descriptors and their correlation with this compound's reactivity cannot be substantiated with existing research.
Ligand-Metal Interaction Dynamics in Catalytic Systems
The β-diketone moiety in this compound suggests its potential as a ligand in organometallic chemistry and catalysis. Computational studies are pivotal in understanding the dynamics of ligand-metal interactions, including binding energies, coordination modes, and the electronic effects of the ligand on the metal center. However, no theoretical or experimental studies specifically investigating the coordination chemistry or catalytic applications of this compound were identified. As a result, a detailed analysis of its interaction with metal catalysts is not currently possible.
Advanced Applications in Chemical Materials Science and Complex Organic Synthesis
Role as a Key Building Block for Supramolecular Architectures
The 1,3-diketone functionality of 1-Phenylnon-7-yne-1,3-dione is an excellent ligand for a wide range of metal ions. The deprotonated form of the diketone acts as a bidentate chelating agent, forming stable complexes with metals from across the periodic table. This property is fundamental to the construction of intricate supramolecular architectures. The coordination of multiple diketonate units around a metal center can lead to the formation of discrete metal-organic polyhedra (MOPs) or extended coordination polymers.
For instance, bis-β-diketonate ligands are known to form triple-stranded dinuclear helicates with lanthanide ions. nih.gov In these structures, three ligand molecules wrap around two metal centers, forming a helical, screw-like arrangement. nih.gov The specific geometry and properties of these supramolecular assemblies are dictated by the nature of the metal ion and the structure of the diketonate ligand. The phenyl group in this compound can engage in π-stacking interactions, further stabilizing the resulting supramolecular structures.
Furthermore, the terminal alkyne group can participate in non-covalent interactions, such as C–H∙∙∙π interactions, which can direct the self-assembly of molecules into well-defined patterns, particularly on surfaces. This self-assembly is a cornerstone of supramolecular chemistry, enabling the bottom-up fabrication of functional nanosystems.
Table 1: Examples of Supramolecular Structures Formed from β-Diketone Ligands
| Ligand Type | Metal Ion(s) | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Bis-β-diketone with azobenzene (B91143) bridge | Eu³⁺, Gd³⁺, Tb³⁺ | Triple-stranded dinuclear helicates | nih.govacs.org |
| Tris(β-diketone) | Cu²⁺ | Metal-Organic Polyhedra (MOPs) | researchgate.net |
Precursor for Advanced Polymer Chemistry (General for diketones)
The dual reactivity of this compound makes it a valuable monomer for the synthesis of advanced polymers. The terminal alkyne group is particularly versatile in polymer chemistry. Through reactions such as the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, it is possible to synthesize poly(aryleneethynylene)s (PAEs). These are a class of conjugated polymers with interesting electronic and optical properties.
The general structure of a PAE consists of alternating aromatic rings and carbon-carbon triple bonds. The properties of these polymers, such as their solubility, absorption and emission wavelengths, and charge carrier mobility, can be finely tuned by modifying the structure of the aromatic units and any side chains. The 1-phenyl-1,3-dione moiety in the polymer derived from this compound could be further functionalized or used to coordinate metal ions, leading to hybrid organic-inorganic materials with unique properties.
Moreover, the diketone functionality can be used to introduce cross-linking or to create polymers with specific metal-binding sites. This could lead to the development of materials for applications such as catalysis, sensing, or as responsive materials.
Contribution to the Synthesis of Optoelectronic Materials (General for related diones)
The extended π-conjugation in polymers and molecules derived from this compound is a key feature for their potential application in optoelectronic materials. Poly(aryleneethynylene)s, for example, are known for their high fluorescence quantum yields and have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. nih.govresearchgate.net
The optical and electronic properties of these materials are highly tunable. The absorption and emission wavelengths can be shifted by altering the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. The incorporation of the 1-phenyl-1,3-dione unit could influence the electronic properties of the resulting PAE, potentially leading to materials with novel characteristics.
Furthermore, π-expanded 1,3-diketones have been shown to exhibit two-photon absorption (TPA), a nonlinear optical phenomenon with applications in 3D microfabrication, data storage, and bio-imaging. The combination of the phenyl ring and the diketone in this compound could lead to derivatives with significant TPA cross-sections.
Table 2: Photophysical Properties of Selected Alkyne-Containing Chromophores
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Octa(ethynylcyclohex-1-ene) Zinc Phthalocyanine | 721 | 734 | 0.21 | nih.gov |
| Octa(ethynylcyclohexane) Zinc Phthalocyanine | 678 | 690 | 0.25 | nih.gov |
| Alkyne-functionalized sulfo-Cyanine3 | 555 | 570 | - | lumiprobe.com |
| Alkyne-functionalized sulfo-Cyanine5 | 650 | 669 | - | lumiprobe.com |
Scaffold for the Development of New Chemical Probes and Tags (Focus on chemical utility)
The unique structural features of this compound make it an attractive scaffold for the development of new chemical probes and tags. The 1,3-diketone moiety is a known pharmacophore and has been incorporated into molecules designed to act as enzyme inhibitors. For example, derivatives of 1,3-diketones have been shown to inhibit HIV integrase and influenza PA endonuclease, with IC50 values in the low micromolar to nanomolar range. researchgate.net The mechanism of inhibition often involves the chelation of essential metal ions in the active site of the enzyme by the diketone group. researchgate.net
The terminal alkyne group is a bioorthogonal handle that can be used for "click" chemistry, a set of powerful and selective reactions for the modification of biomolecules. An alkyne-containing probe can be introduced into a biological system and then specifically labeled with a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, that bears a complementary azide (B81097) group. This allows for the visualization and tracking of the probe and its target.
The combination of a potential pharmacophore (the diketone) and a bioorthogonal handle (the alkyne) in a single molecule is highly advantageous for the development of activity-based probes and for target identification studies in chemical biology.
Table 3: Examples of 1,3-Diketone Derivatives as Enzyme Inhibitors
| Diketone Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Diketo acid derivative 1 | Influenza PA endonuclease | < 2 | researchgate.net |
| Diketo acid derivative 2 | Fungal strains | 0.055 - 0.092 | researchgate.net |
| Benzoate | Tyrosinase | 990 | nih.gov |
Conclusion and Future Perspectives in 1 Phenylnon 7 Yne 1,3 Dione Research
Synthesis and Reactivity Paradigms
The synthesis of 1-Phenylnon-7-yne-1,3-dione can be approached through established methodologies for β-diketone formation, with the Claisen condensation being a primary route. nih.gov This reaction would likely involve the condensation of a phenyl ketone with an ester containing the non-7-yne moiety. Alternative strategies could include the hydration of a corresponding alkynone. nih.gov The presence of both a β-diketone and an alkyne within the same molecule presents a rich tapestry of reactivity to be explored.
The β-diketone moiety is well-known for its keto-enol tautomerism, which governs its nucleophilic and electrophilic character. icm.edu.pl This duality allows for a variety of reactions, including alkylations and acylations at the central carbon, as well as condensations with hydrazines and other nucleophiles to form heterocyclic structures. ijpras.com The alkyne group, on the other hand, is a versatile functional handle for a wide array of transformations. Its reactivity includes hydroboration-oxidation to yield carbonyl compounds, and various cycloaddition reactions. libretexts.orgyoutube.com
Future research will likely focus on the selective manipulation of these two functional groups. For instance, protecting the β-diketone moiety would allow for the selective transformation of the alkyne, and vice versa. The development of orthogonal reaction conditions will be crucial for unlocking the full synthetic potential of this molecule.
Unexplored Avenues in Catalytic Applications and Ligand Development
A significant area of opportunity for this compound lies in its application as a ligand in coordination chemistry and catalysis. β-Diketones are excellent chelating agents for a wide range of metal ions, forming stable complexes that can act as catalysts in various organic transformations. alfachemic.com The resulting metal β-diketonate complexes have found applications as catalysts for polymerization, oxidation, and other reactions. icm.edu.pl
The presence of the alkyne functionality in this compound introduces a unique feature for ligand design. This alkyne can serve as a secondary binding site for metals, potentially leading to the formation of bimetallic complexes or materials with interesting electronic and catalytic properties. Furthermore, the alkyne can be functionalized post-coordination, allowing for the fine-tuning of the ligand's steric and electronic properties. This could lead to the development of new catalysts with enhanced activity and selectivity.
Future work in this area will involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as hydrogenation, cross-coupling, and polymerization. The potential for creating novel coordination polymers and metal-organic frameworks (MOFs) based on this ligand also represents a promising avenue of research.
Challenges and Opportunities in Scaffold Diversity and Functionalization
The molecular framework of this compound offers numerous possibilities for generating structural diversity. The phenyl ring, the methylene (B1212753) chain, and the terminal methyl group of the alkyne are all amenable to modification. Challenges in this area will involve developing synthetic routes that allow for the selective functionalization of these different positions.
Opportunities for scaffold diversification are abundant. For example, introducing substituents on the phenyl ring can modulate the electronic properties of the β-diketone moiety, which in turn can influence its reactivity and coordination behavior. The length and substitution of the methylene chain can be varied to alter the steric environment around the chelating site.
Furthermore, the alkyne group is a gateway to a vast array of chemical transformations. It can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecules, including polymers, biomolecules, and fluorescent tags. This opens up possibilities for creating multifunctional molecules with applications in drug delivery, bioimaging, and materials science. The hydration of the alkyne offers a route to further carbonyl functionalization. nih.govresearchgate.net
Outlook for Advanced Materials Science and Synthetic Methodologies
The unique combination of a chelating β-diketone and a reactive alkyne makes this compound a promising building block for advanced materials. The alkyne functionality can be utilized for the synthesis of polymers through polymerization reactions. The resulting polymers, bearing pendant β-diketone units, could be used for metal ion sequestration, catalysis, or as precursors to novel carbonaceous materials.
In the realm of synthetic methodologies, the dual functionality of this compound can be exploited in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures from a relatively simple starting material. The development of such efficient synthetic strategies is a key goal in modern organic chemistry.
The future of research on this compound is bright, with numerous avenues for exploration. Its synthesis, reactivity, and potential applications in catalysis, materials science, and medicinal chemistry are all areas ripe for investigation. As our understanding of this versatile molecule grows, so too will its impact on the chemical sciences.
Q & A
Basic: What are the standard protocols for synthesizing 1-Phenylnon-7-yne-1,3-dione in academic laboratories?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Starting Materials : Begin with phenylacetylene and a diketone precursor. Use catalysts like copper(I) iodide or palladium complexes for alkyne coupling reactions .
- Reaction Conditions : Optimize temperature (e.g., reflux in anhydrous ethanol) and inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne moiety .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Validation : Confirm structure via -NMR (e.g., alkynyl proton at δ 2.8–3.2 ppm) and IR (C≡C stretch ~2100–2260 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. To address:
- Multi-Technique Validation : Combine -NMR, DEPT-135, and HSQC to resolve overlapping signals. For example, carbonyl carbons (δ 190–210 ppm) should correlate with adjacent alkynyl groups .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving disputes over regiochemistry .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) to validate assignments .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Advanced: What strategies are effective for elucidating the reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α to carbonyl) to probe rate-determining steps .
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient species in cycloaddition reactions .
- DFT Calculations : Map potential energy surfaces (e.g., transition states for [2+2] vs. [4+2] cycloadditions) to predict regioselectivity .
Basic: How to design experiments to assess the biological activity of derivatives of this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) and solvent controls .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to differentiate between selective toxicity and general cytotoxicity .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with bioactivity trends .
Advanced: How to address discrepancies in thermodynamic stability data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize DSC protocols (heating rate 10°C/min, N₂ atmosphere) to measure melting points and decomposition temperatures .
- Competitive Stability Studies : Co-crystallize with analogs under identical conditions to compare lattice energies via X-ray powder diffraction .
- Computational Validation : Calculate Gibbs free energy (ΔG) using COSMO-RS solvation models to predict stability in polar vs. nonpolar solvents .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can computational chemistry enhance the study of this compound's electronic properties?
Methodological Answer:
- Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to predict reactivity in Diels-Alder reactions .
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl groups) to design nucleophilic attack pathways .
- MD Simulations : Simulate solvent interactions (e.g., acetone vs. DMSO) to optimize reaction conditions for solubility .
Basic: What are the best practices for storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Keep in amber vials under inert gas (Ar) at –20°C to prevent oxidation of the alkyne group .
- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of diketone moieties .
- Regular Monitoring : Perform monthly HPLC checks to detect degradation products (e.g., quinone formation) .
Advanced: How to reconcile conflicting data on the compound's catalytic activity in cross-coupling reactions?
Methodological Answer:
- Control Experiments : Test under ligand-free vs. ligand-assisted conditions (e.g., PPh₃ vs. Xantphos) to isolate catalytic effects .
- In Situ Spectroscopy : Use ReactIR to monitor intermediate formation (e.g., Pd-alkynyl complexes) during Sonogashira couplings .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) using ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
